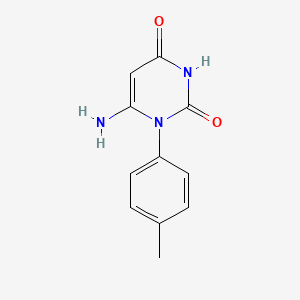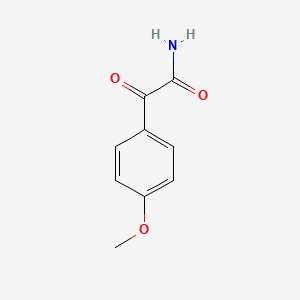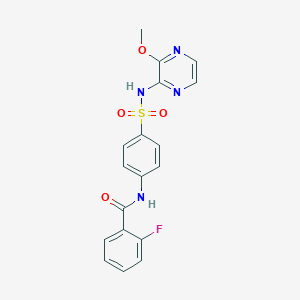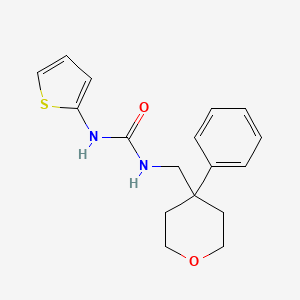![molecular formula C16H16BrFN2 B2503644 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine CAS No. 1799327-37-9](/img/structure/B2503644.png)
5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
The compound this compound is a heterocyclic compound that contains multiple functional groups and substituents, including a bromo, fluorophenyl, and dimethyl groups. This compound is structurally related to various synthesized derivatives that have been explored for their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using a systematic approach that included condensation and alkylation reactions . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved nitration, chlorination, N-alkylation, reduction, and condensation steps . These methods highlight the complexity and the careful planning required to synthesize such intricate molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR spectroscopy. X-ray crystallography has confirmed the structures of some derivatives, revealing details such as the conformation of the pyridine ring and the presence of intermolecular contacts . Theoretical calculations using DFT methods have also been employed to understand the electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in further chemical transformations. For example, the bromo and fluoro substituents on the aromatic rings can be involved in cross-coupling reactions, which are useful in the synthesis of more complex derivatives . The presence of multiple reactive sites allows for the construction of diverse polyheterocyclic ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of halogens, such as bromine and fluorine, can affect the compound's density, boiling point, and solubility. The crystalline structure of some derivatives has been studied, revealing features like hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity . These properties are crucial for the potential application of these compounds in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of pyridine-based compounds in generating complex heterocyclic structures with potential biological activity (Abdel‐Latif et al., 2019). These studies underscore the importance of pyridine derivatives in medicinal chemistry and materials science.
Crystal structure analyses of dihydropyridine derivatives reveal the significance of structural configurations in determining the properties of these compounds. Such studies are crucial for understanding the interactions within crystals and designing materials with desired characteristics (Jasinski et al., 2013).
Biological Applications
- The synthesized pyrazolo[3,4-b]pyridine-based heterocycles have been evaluated for their antibacterial properties, indicating the potential of these compounds in developing new antimicrobial agents (Abdel‐Latif et al., 2019). This research demonstrates the ongoing interest in exploring pyridine derivatives for therapeutic applications.
Photophysical Properties
- The photochemical behavior of pyrrolo[3,2-b]pyridin-2-ones has been studied to understand their dimerization and ring-opening reactions under irradiation. Such investigations are critical for applications in photochemistry and the development of light-responsive materials (Jones & Phipps, 1975).
Eigenschaften
IUPAC Name |
5-bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2/c1-16(2)9-19-13-8-11(15(17)20-14(13)16)7-10-3-5-12(18)6-4-10/h3-6,8,19H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEBJVHMISJBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1N=C(C(=C2)CC3=CC=C(C=C3)F)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)
![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)


![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)


